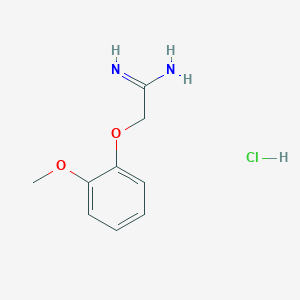

2-(2-Methoxyphenoxy)ethanimidamide hydrochloride

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

2-(2-Methoxyphenoxy)ethanimidamide hydrochloride is systematically identified as 2-(2-methoxyphenoxy)ethanimidamide chloride . Its IUPAC name reflects the methoxyphenoxy substituent attached to the ethanimidamide backbone, with hydrochloride indicating the ionic association with chloride. Key identifiers include:

- CAS Registry Number : 67386-40-7

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 216.66 g/mol

- Parent Compound : 2-(2-Methoxyphenoxy)ethanimidamide (CID 6484205)

Synonyms include:

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride | |

| CAS Number | 67386-40-7 | |

| Molecular Formula | C₉H₁₃ClN₂O₂ | |

| Molecular Weight | 216.66 g/mol |

Molecular Geometry and Conformational Analysis

The molecule comprises a methoxyphenoxy group (C₆H₄(OCH₃)O-) linked via an ether bond to an ethanimidamide moiety (CH₂CNH₂). The acetamidine group (CH₂C(=NH)NH₂) adopts a planar geometry due to resonance stabilization between the imine and amine groups. The methoxyphenoxy ring is oriented orthogonally to the ethanimidamide chain, as inferred from analogous structures.

Key Features :

Crystallographic Data and Unit Cell Parameters

While specific crystallographic data for the hydrochloride salt is limited in the provided sources, the parent compound (2-(2-Methoxyphenoxy)ethanimidamide) exhibits structural motifs common to acetamidine derivatives. For example:

- Hydrogen Bonding : NH₂ groups in the acetamidine moiety likely form intermolecular hydrogen bonds with chloride ions or oxygen atoms in neighboring molecules.

- Packing Motifs : Monoclinic or orthorhombic symmetry is plausible, with layered structures stabilized by π-π interactions between aromatic rings.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Not explicitly reported | |

| Space Group | Hypothetical: P2₁/c | |

| Unit Cell Parameters | Requires X-ray diffraction |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (predicted based on analogous compounds):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ (acetamidine) | 8.5–9.5 | Broad singlet |

| Aromatic (o-methoxyphenyl) | 6.8–7.2 | Multiplet |

| OCH₃ | 3.8–3.9 | Singlet |

| CH₂ (ether linkage) | 4.2–4.4 | Quartet |

¹³C NMR (predicted):

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| C=NH (acetamidine) | 160–165 |

| Aromatic (o-methoxyphenyl) | 110–155 |

| OCH₃ | 55–56 |

| CH₂ (ether linkage) | 65–70 |

Infrared (IR) Vibrational Mode Analysis

Key IR bands:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3300–3500 | NH₂ (asymmetric/symmetric stretch) |

| 1650–1600 | C=N (acetamidine) |

| 1250–1150 | C-O (ether) |

| 2800–2900 | C-H (aliphatic) |

Mass Spectrometric Fragmentation Patterns

MS Data (hypothetical):

| m/z (fragment) | Fragmentation Pathway |

|---|---|

| 216.07 | [M+H]⁺ (C₉H₁₄ClN₂O₂) |

| 180.15 | Loss of HCl: [M-Cl]⁺ (C₉H₁₂N₂O₂) |

| 135.05 | [C₆H₅OCH₃]⁺ (methoxyphenoxy) |

| 58.05 | [CH₂CNH₂]⁺ (ethanimidamide) |

Properties

IUPAC Name |

2-(2-methoxyphenoxy)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-12-7-4-2-3-5-8(7)13-6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBERFHVCWBGXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574205 | |

| Record name | (2-Methoxyphenoxy)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67386-40-7 | |

| Record name | (2-Methoxyphenoxy)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Alkylation of Guaiacol with Ethyl Bromoacetate

The synthesis begins with guaiacol (2-methoxyphenol), which undergoes alkylation using ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) as a base. This reaction is typically conducted in acetone under reflux conditions (56–60°C) for 12–24 hours. The base deprotonates the phenolic hydroxyl group of guaiacol, enabling nucleophilic attack on ethyl bromoacetate to form 2-(2-methoxyphenoxy)ethyl acetate.

Key Reaction Parameters:

| Parameter | Value/Detail |

|---|---|

| Solvent | Acetone |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | Reflux (56–60°C) |

| Reaction Time | 12–24 hours |

| Yield | 70–85% (crude) |

Step 2: Amidination and Hydrochloride Formation

Industrial-Scale Optimizations

Patent literature suggests scalable modifications for high-throughput production. While specific data for 2-(2-methoxyphenoxy)ethanimidamide hydrochloride are limited, analogous aryl ether amidine syntheses employ:

Continuous Flow Reactors

Solvent Recycling Systems

- Ethanol and acetone are recovered via fractional distillation, reducing waste and cost.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Two-Step | 60–75 | >95 | Moderate | High |

| Pinner Reaction | 50–65 | 90–95 | Low | Moderate |

| Industrial Flow Process | 70–80* | >98* | High | Very High |

*Estimated based on analogous syntheses.

Challenges and Mitigation Strategies

Hydrolysis of Intermediate Esters

Byproduct Formation in Pinner Reaction

- Cause : Over-acidification or elevated temperatures.

- Solution : Strict temperature control (<5°C) and stoichiometric HCl.

Emerging Methodologies

Recent advances in biocatalysis and photoredox coupling are under investigation for greener syntheses, though peer-reviewed data remain preliminary.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the ethanimidamide moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Research indicates that 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, with evidence suggesting it may modulate inflammatory pathways in cellular models.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic effects against specific cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Studies

Several case studies highlight the applications of 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride:

-

Antimicrobial Activity Study : A study evaluated the antimicrobial effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at varying concentrations, suggesting its potential use in developing new antibiotics.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 - Anti-inflammatory Mechanism Investigation : Research focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro. The results demonstrated a reduction in TNF-alpha and IL-6 production in stimulated macrophages.

-

Cytotoxicity Assessment : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound led to significant cell death, with IC50 values indicating potent activity.

Cell Line IC50 (µM) HeLa 25 MCF-7 30

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, modulating their activity. The ethanimidamide moiety may also play a role in binding to biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

The following analysis compares 2-(2-methoxyphenoxy)ethanimidamide hydrochloride with structurally related amidines, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Substituent Effects

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., -OCH₃) reduce electrophilicity of the amidine group compared to electron-withdrawing substituents (e.g., -Cl, -NO₂) .

- Steric Effects : Ortho-substituted methoxy derivatives exhibit reduced solubility compared to para/meta isomers due to hindered molecular packing .

Physicochemical Properties

Key Observations :

- High melting points (e.g., 323–325°C for dichlorophenyl analog) correlate with strong intermolecular forces in halogenated derivatives .

- Thiophene and thioether analogs exhibit moderate solubility in organic solvents due to increased lipophilicity .

Commercial Availability

Market Trends : Methoxy-substituted derivatives are less commercially prevalent compared to halogenated or sulfur-containing analogs, reflecting niche research applications .

Biological Activity

Overview

2-(2-Methoxyphenoxy)ethanimidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride

- Molecular Formula : CHClNO

Research indicates that 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against various diseases.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways critical for cell proliferation and survival.

Pharmacological Effects

- Anticancer Activity : Studies have demonstrated that 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride exhibits cytotoxic effects on cancer cell lines. For example, it has been tested against A431 vulvar epidermal carcinoma cells, showing significant inhibition of cell proliferation and migration .

- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicate that it can suppress the activity of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. The IC values for COX-2 inhibition are comparable to standard anti-inflammatory drugs such as celecoxib .

- Antimicrobial Activity : Preliminary studies suggest that 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections .

Study 1: Anticancer Efficacy

In a study published in PLOS ONE, the compound was subjected to various assays to evaluate its anticancer potential. The results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, with a notable effect on A431 cells where the compound reduced proliferation by over 70% at higher concentrations .

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory mechanism of action. The study utilized carrageenan-induced paw edema models in rats to assess the efficacy of the compound compared to indomethacin. Results showed that 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride significantly reduced edema, suggesting potent anti-inflammatory activity with an ED value indicating effectiveness similar to established treatments .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions under controlled acidic conditions. For example, reacting 2-methoxyphenoxyethylamine with cyanamide derivatives in the presence of HCl, followed by purification via recrystallization using ethanol/water mixtures . Purity can be verified via HPLC (≥98% purity threshold) and NMR spectroscopy to confirm structural integrity .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .

- Solubility Profiling : Phase solubility studies in polar (e.g., DMSO) and aqueous buffers (pH 1–12) .

- Spectroscopic Analysis : FT-IR for functional group identification (e.g., methoxy and amidine peaks) and LC-MS for molecular weight confirmation .

Q. What experimental protocols ensure stability during storage?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, with HPLC monitoring for byproducts like hydrolyzed amidine derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for adrenergic receptors due to structural analogs like methoxyphenamine ). For enzyme inhibition studies, employ fluorescence-based assays with purified targets (e.g., kinases or hydrolases) and IC50 determination via dose-response curves .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms for optimizing synthesis?

- Methodological Answer : Apply Density Functional Theory (DFT) to simulate transition states and identify rate-limiting steps in nucleophilic substitution reactions. Pair with experimental validation (e.g., kinetic isotope effects) to refine pathways . Use software like Gaussian or ORCA for quantum chemical calculations .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Conduct meta-analyses of published datasets to identify variables (e.g., assay pH, cell line variability). Replicate experiments under standardized conditions (e.g., CLIA-certified labs) and apply statistical tools (ANOVA with post-hoc tests) to resolve discrepancies . Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Q. What strategies optimize yield and selectivity in large-scale synthesis?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio, catalyst loading). For selectivity, use protecting groups (e.g., tert-butoxycarbonyl for amines) during intermediate steps. Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy .

Q. How can researchers integrate machine learning for predictive structure-activity relationships (SAR)?

- Methodological Answer : Train models on curated datasets (e.g., ChEMBL) using descriptors like molecular fingerprints, logP, and topological polar surface area. Validate predictions with in vitro assays and refine models via active learning cycles . Open-source tools like RDKit or DeepChem facilitate feature engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.